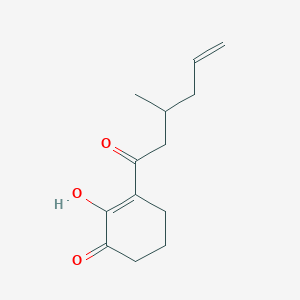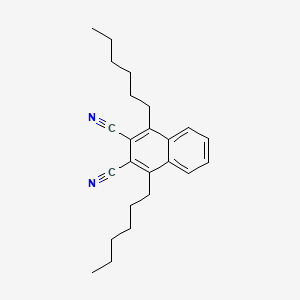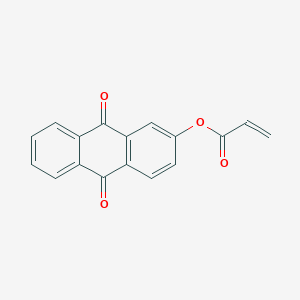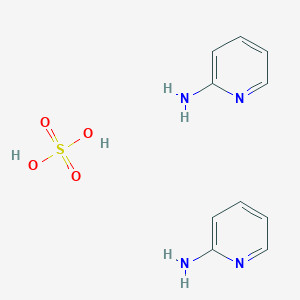
Pyridin-2-amine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridin-2-amine, also known as 2-aminopyridine, is an organic compound with the formula C5H6N2. It is a derivative of pyridine, where an amino group is attached to the second carbon of the pyridine ring. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, Pyridin-2-amine and sulfuric acid form a salt that is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyridin-2-amine can be synthesized through several methods. One common method involves the reduction of 2-nitropyridine using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the amination of pyridine using ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, Pyridin-2-amine is often produced through the catalytic hydrogenation of 2-nitropyridine. This process involves the use of a metal catalyst and hydrogen gas to reduce the nitro group to an amino group. The reaction is typically carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: Pyridin-2-amine can be oxidized to form pyridine-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 2-aminomethylpyridine using reducing agents like lithium aluminum hydride.
Substitution: Pyridin-2-amine can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst
Solvents: Ethanol, methanol, water
Major Products
Oxidation: Pyridine-2-carboxylic acid
Reduction: 2-Aminomethylpyridine
Substitution: Various substituted pyridines depending on the reagents used
Applications De Recherche Scientifique
Pyridin-2-amine and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for their potential antimicrobial and antiviral properties.
Medicine: Investigated for their role in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of corrosion inhibitors, rubber chemicals, and photographic chemicals.
Mécanisme D'action
The mechanism of action of Pyridin-2-amine involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it a versatile molecule in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound of Pyridin-2-amine, lacking the amino group.
2-Nitropyridine: A precursor in the synthesis of Pyridin-2-amine, containing a nitro group instead of an amino group.
Pyridine-2-carboxylic acid: An oxidation product of Pyridin-2-amine.
Uniqueness
Pyridin-2-amine is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives
Propriétés
Numéro CAS |
142204-93-1 |
|---|---|
Formule moléculaire |
C10H14N4O4S |
Poids moléculaire |
286.31 g/mol |
Nom IUPAC |
pyridin-2-amine;sulfuric acid |
InChI |
InChI=1S/2C5H6N2.H2O4S/c2*6-5-3-1-2-4-7-5;1-5(2,3)4/h2*1-4H,(H2,6,7);(H2,1,2,3,4) |
Clé InChI |
ABZMJZYBIIGOTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N.C1=CC=NC(=C1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


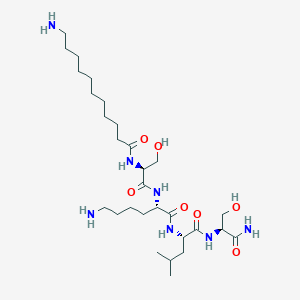

![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
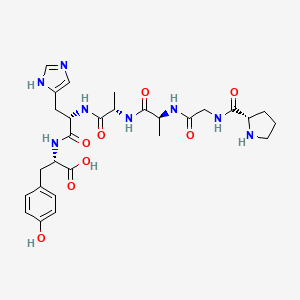
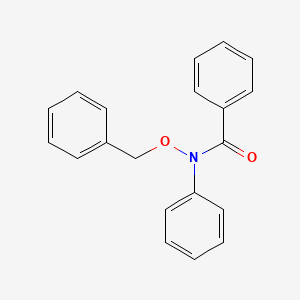
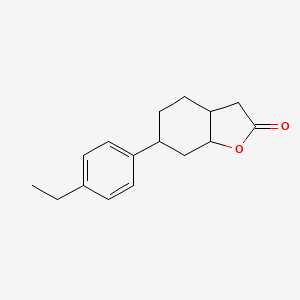

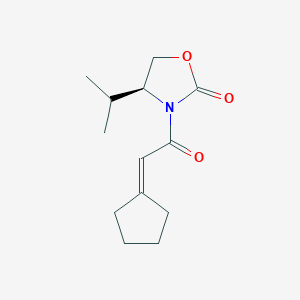
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
